Fmoc-Bph2F-OH

Lipophilicity Hydrophobicity LogP

Fmoc-Bph2F-OH, systematically named Fmoc-4-(2-fluorophenyl)-L-phenylalanine (CAS 352525-27-0), is an Fmoc-protected non-proteinogenic amino acid belonging to the arylphenylalanine (Bip) derivative class. It features a biphenyl core with a single fluorine atom substituted at the ortho (2′) position of the distal phenyl ring.

Molecular Formula C30H24FNO4
Molecular Weight 481.5 g/mol
Cat. No. B12306843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Bph2F-OH
Molecular FormulaC30H24FNO4
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O
InChIInChI=1S/C30H24FNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34)
InChIKeyZICPGHNUHMLOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Bph2F-OH (CAS 352525-27-0): Protected 2′-Fluoro-Biphenylalanine Building Block for Fmoc-SPPS


Fmoc-Bph2F-OH, systematically named Fmoc-4-(2-fluorophenyl)-L-phenylalanine (CAS 352525-27-0), is an Fmoc-protected non-proteinogenic amino acid belonging to the arylphenylalanine (Bip) derivative class [1]. It features a biphenyl core with a single fluorine atom substituted at the ortho (2′) position of the distal phenyl ring . With a molecular formula of C₃₀H₂₄FNO₄ and a molecular weight of 481.52 g/mol, it is employed exclusively as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), where the base-labile Fmoc group enables iterative Nα-deprotection under standard piperidine conditions [2]. The compound is commercially available at ≥97% purity from multiple specialist suppliers .

Why Simple Biphenylalanine or Other Fluoro-Positional Isomers Cannot Substitute for Fmoc-Bph2F-OH


Biphenylalanine derivatives are not interchangeable because both the presence and the precise ring position of the fluorine substituent dictate the physicochemical and conformational properties of the resulting peptide. The ortho (2′) fluorine in Fmoc-Bph2F-OH modulates the biphenyl dihedral angle through steric and electronic ortho effects, generating a conformationally distinct scaffold compared to the non-fluorinated parent Fmoc-Bip-OH or the meta (3′) and para (4′) fluoro isomers [1]. Critically, fluorination at different positions yields divergent lipophilicity profiles: the 2′-fluoro isomer exhibits a computed LogP of approximately 6.49, whereas the 3′-fluoro isomer is reported at approximately 6.03, and the non-fluorinated Fmoc-Bip-OH ranges from 6.28 to 7.16 depending on the computational method [2]. These differences in hydrophobicity and molecular shape directly affect peptide-receptor binding, self-assembly behaviour, metabolic stability, and pharmacokinetic properties, making positional isomer selection a critical decision in peptide design [3].

Quantitative Differential Evidence for Fmoc-Bph2F-OH Relative to Its Closest Analogs


Lipophilicity (LogP) Differentiation: Fmoc-Bph2F-OH (2′-F) vs. Non-Fluorinated Fmoc-Bip-OH vs. 3′-F Isomer

The computed LogP of Fmoc-Bph2F-OH (2′-fluoro) is 6.49 . In contrast, the non-fluorinated parent Fmoc-Bip-OH (CAS 199110-64-0) has a computed LogP of 6.28 (Molbase) to 7.16 (Chemsrc) [1], and the 3′-fluoro positional isomer Fmoc-4-(3-fluorophenyl)-L-phenylalanine has a computed LogP of 6.03 (Chemscene) . The 2′-fluoro derivative thus occupies an intermediate hydrophobicity space between the more lipophilic non-fluorinated biphenylalanine and the less lipophilic 3′-fluoro isomer.

Lipophilicity Hydrophobicity LogP Physicochemical profiling

Conformational Impact of Ortho-Fluorine: Biphenyl Dihedral Angle Modulation in Fmoc-Bph2F-OH

Molecular dynamics simulations on ortho-fluoro-substituted biphenyls demonstrate that the ortho fluorine atom influences the biphenyl dihedral angle through steric repulsion and electronic effects, altering the conformational ensemble relative to unsubstituted biphenyl [1]. In Fmoc-Bph2F-OH, the 2′-fluoro substituent on the distal phenyl ring is positioned ortho to the inter-ring bond, which restricts rotation and favours a more twisted ground-state geometry. This contrasts with Fmoc-Bip-OH, where the unsubstituted biphenyl samples a broader conformational space, and with the 3′- and 4′-fluoro isomers, where the fluorine is positioned meta or para to the inter-ring bond and exerts a weaker torsional effect [2]. The resulting difference in three-dimensional shape can directly impact peptide-target binding when the biphenyl moiety engages a hydrophobic binding pocket.

Conformational restriction Biphenyl dihedral angle Ortho effect Molecular recognition

Synthetic Accessibility: One-Step Suzuki-Miyaura Cross-Coupling Route Shared with Other Bip Derivatives but with Distinct Boronic Acid Partner

Fmoc-Bph2F-OH and its positional isomers are all accessible via the one-step nonaqueous Suzuki-Miyaura cross-coupling reaction of Fmoc-4-bromo-L-phenylalanine with the corresponding fluorophenylboronic acid, as reported by Qiao et al. (2016) [1]. The reported protocol yields Fmoc-protected arylphenylalanines in good to excellent yields (typically 60–95%) depending on the arylboronic acid coupling partner [1]. While the synthetic methodology is general across the Bip class, the commercial availability and pricing of the requisite 2-fluorophenylboronic acid versus 3- or 4-fluorophenylboronic acid, combined with potential differences in cross-coupling efficiency due to steric effects of the ortho-fluorine, mean that procurement of the pre-formed Fmoc-amino acid from specialist suppliers is the preferred route for most end-users.

Suzuki-Miyaura cross-coupling Fmoc-amino acid synthesis Unnatural amino acid Palladium catalysis

Commercial Pricing Gradient Reflects Synthetic Complexity: Fmoc-Bph2F-OH vs. Positional Isomers

At the 1 g scale, Fmoc-Bph2F-OH (2′-F) is priced at approximately $842 (WuXi Tides) or £468 (Fluorochem, 97% purity) . The 3′-fluoro isomer Fmoc-4-(3-fluorophenyl)-L-phenylalanine is available at approximately $545/g (WuXi Tides, >95% purity) . The non-fluorinated Fmoc-Bip-OH is more widely stocked and generally less expensive per gram, reflecting broader demand and simpler synthesis. The pricing hierarchy (2′-F > 3′-F > non-fluorinated) is consistent with the increased synthetic complexity and lower commercial demand for the ortho-fluoro derivative, and should be factored into project budget planning for library synthesis versus focused lead optimization.

Procurement Cost analysis Commercial availability Fmoc-amino acid sourcing

Class-Level Evidence: Fluorinated Phenylalanines Enhance Peptide Metabolic Stability (2- to 5-Fold)

Although no direct comparative metabolic stability data exist specifically for peptides containing Fmoc-Bph2F-OH versus its close analogs, class-level evidence from the broader fluorinated phenylalanine literature consistently demonstrates that fluorine incorporation enhances resistance to proteolytic degradation. Peptides containing fluorinated phenylalanines have shown up to 2- to 5-fold increases in half-life in the presence of serum proteases relative to their non-fluorinated counterparts, although exact values depend on peptide sequence and experimental context [1]. The strong C–F bond (bond dissociation energy ≈ 485 kJ/mol) impedes oxidative metabolism by cytochrome P450 enzymes, and the electron-withdrawing effect of fluorine can reduce the susceptibility of adjacent peptide bonds to enzymatic hydrolysis . These class-level effects are expected to apply to Fmoc-Bph2F-OH-containing peptides, but must be experimentally verified for each specific sequence.

Metabolic stability Catabolic resistance Fluorine effect Peptide half-life

Storage and Handling: Comparable Stability Profile Across the Fluorinated Biphenylalanine Series

All members of the Fmoc-protected fluorinated biphenylalanine series, including Fmoc-Bph2F-OH, share comparable storage and handling requirements. Vendors recommend long-term storage in a cool, dry place (typically 2–8 °C) for the solid form . The Fmoc group is stable under acidic conditions but is cleaved under standard basic deprotection conditions (20–55% piperidine in NMP or DMF), consistent with all Fmoc-amino acids used in SPPS [1]. No differential stability concerns have been reported for the 2′-fluoro derivative relative to its 3′- or 4′-fluoro isomers, meaning that substitution choice can be made on the basis of the desired physicochemical and pharmacological properties rather than handling considerations.

Stability Storage conditions Solid-phase peptide synthesis Quality control

Optimal Application Scenarios for Fmoc-Bph2F-OH Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Precise Lipophilicity Tuning of the Biphenyl Pharmacophore

When a peptide lead series contains a biphenylalanine residue and requires fine-tuning of hydrophobicity to balance potency, solubility, and membrane permeability, Fmoc-Bph2F-OH (LogP ≈ 6.49) offers an intermediate lipophilicity between the more hydrophobic non-fluorinated Fmoc-Bip-OH (LogP ≈ 6.28–7.16) and the less lipophilic 3′-fluoro isomer (LogP ≈ 6.03) . Systematic scanning with all three positional isomers enables deconvolution of electronic versus steric contributions to target binding. This scenario is particularly relevant for integrin antagonist and GPCR peptide ligand programs where biphenylalanine residues engage hydrophobic receptor pockets .

Conformationally Constrained Peptide Design Exploiting Ortho-Fluorine-Induced Biphenyl Twist

For peptide engineering projects where the three-dimensional presentation of the biphenyl side chain is critical—such as peptide stapling, helix mimetics, or protein–protein interaction inhibitors—Fmoc-Bph2F-OH provides a conformationally biased biphenyl scaffold. The ortho-fluorine restricts rotation around the inter-ring bond, as supported by molecular dynamics simulations of ortho-fluoro biphenyls . This pre-organization can reduce the entropic cost of target binding and may enhance selectivity when the binding pocket accommodates a twisted biphenyl geometry but excludes planar or freely rotating conformations. The 3′- and 4′-fluoro isomers, lacking this ortho steric effect, offer different conformational profiles and are complementary rather than substitutable .

Metabolic Stability Optimization of Peptide Therapeutics Incorporating a Biphenylalanine Motif

When a peptide drug candidate containing a biphenylalanine residue requires extended in vivo half-life, substituting Fmoc-Bph2F-OH for the non-fluorinated Fmoc-Bip-OH introduces the metabolic stability benefits of fluorination . Class-level evidence indicates that fluorinated phenylalanines increase peptide resistance to serum proteases by 2- to 5-fold, and the electron-withdrawing effect of the ortho-fluorine on the distal ring may further protect the adjacent peptide bond from enzymatic cleavage . This application is most appropriate at the lead optimization stage, where the higher cost of the 2′-fluoro building block (approximately $842/g) is justified by the need for improved pharmacokinetic properties .

Fluorine-Specific Biophysical Probing: ¹⁹F NMR and Self-Assembly Studies

The single fluorine atom at the 2′ position of Fmoc-Bph2F-OH provides a site-specific ¹⁹F NMR probe for studying peptide conformation, target binding, and self-assembly behaviour . Unlike the non-fluorinated Fmoc-Bip-OH, which lacks an NMR-active fluorine nucleus, or the pentafluorinated Fmoc-F5-Phe-OH, which can suffer from hydrogel instability, the mono-fluorinated biphenylalanine scaffold balances NMR sensitivity with structural integrity . Recent work on positional fluorination of Fmoc-phenylalanine derivatives has demonstrated that even subtle changes in fluorine position dramatically affect self-assembly kinetics, nanostructure morphology, and mechanical properties of peptide hydrogels . Fmoc-Bph2F-OH is therefore a valuable building block for biomaterials research where fluorine-mediated structural and spectroscopic properties are exploited.

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